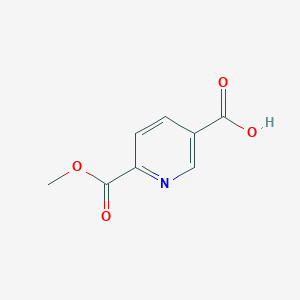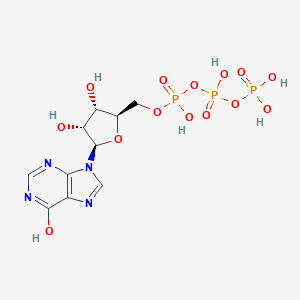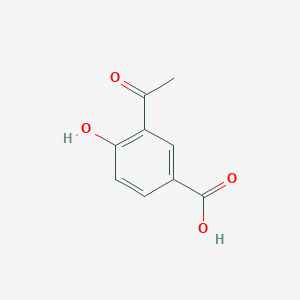
6-(メトキシカルボニル)ニコチン酸
概要
説明
6-(Methoxycarbonyl)nicotinic acid (6-MCNA) is an important organic compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid and is used in the synthesis of various compounds. 6-MCNA is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, 6-MCNA has been used in the study of biochemical and physiological processes of various organisms.
科学的研究の応用
抗菌活性および抗バイオフィルム活性
「6-(メトキシカルボニル)ニコチン酸」は、抗菌ペプチド (AMP) のアナログの合成に使用されてきました。 これらのアナログは、グラム陽性菌とグラム陰性菌の両方に対して強力な抗菌活性を示しました . 特に、これらのアナログの1つであるMel-LX3は、広範囲の抗菌特性を示す一方で、哺乳類細胞に対して有意な細胞毒性を示すペプチドであるメリチンと比較して、溶血性と細胞毒性の効果が大幅に低下しました . Mel-LX3はまた、メチシリン耐性黄色ブドウ球菌 (MRSA) および多剤耐性緑膿菌 (MDRPA) に対しても強力な抗菌活性を示し、MDRPAのバイオフィルム形成を効果的に阻害し、既存のバイオフィルムを除去しました .
化学合成
「2-メチル水素ピリジン-2,5-ジカルボン酸」は、α-メチル化による2-メチルピリジンの合成に使用されてきました . この方法は、簡略化されたベンチトップ連続フローセットアップを使用して実行され、従来のバッチ反応プロトコルよりも、反応時間の短縮、安全性の向上、後処理手順の回避、廃棄物の削減など、いくつかの利点を提供します .
材料科学
「2-メチル水素ピリジン-2,5-ジカルボン酸」を含む可能性のあるピリジン-2,6-ジカルボンアミド骨格に基づく誘導体は、分子配座の分子内水素結合、立体因子、電子因子の影響を調査するためのモデル化合物として、材料科学で記述されています .
混合リガンド錯体の調製
「2-メチル水素ピリジン-2,5-ジカルボン酸」と類似の化合物は、混合リガンド錯体の調製のための出発物質として使用されてきました . これらの錯体は、混合金属酸化物の設計に潜在的に使用できる可能性があります .
Safety and Hazards
作用機序
Target of Action
The primary target of 6-(Methoxycarbonyl)nicotinic acid, also known as 2-methyl hydrogen pyridine-2,5-dicarboxylate, is the nicotinic acetylcholine receptors (nAChRs) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are differentially localized to different brain regions and are found on presynaptic terminals as well as in somatodendritic regions of neurons .
Mode of Action
6-(Methoxycarbonyl)nicotinic acid interacts with its targets, the nAChRs, by acting as a peripheral vasodilator to enhance local blood flow at the site of application . It is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Biochemical Pathways
It is known that nicotine, a related compound, affects the dopamine systems in the brain
Pharmacokinetics
It is known that the body’s ability to metabolize nicotine and the disposition of nicotine in the brain are important determinants of its exposure . Given the structural similarity between nicotine and 6-(Methoxycarbonyl)nicotinic acid, it is possible that they may have similar pharmacokinetic properties.
Result of Action
It is known that following topical administration, methyl nicotinate, a related compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application . This vasodilation can lead to a warming sensation and redness of the skin, a phenomenon known as flushing .
特性
IUPAC Name |
6-methoxycarbonylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(12)6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSXLMSDECGEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342194 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17874-76-9 | |
| Record name | 6-(Methoxycarbonyl)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(methoxycarbonyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dihydrogen bis[L-aspartato(2-)-N,O1]magnesate(2-)](/img/structure/B92343.png)


![3H-Imidazo[1,2-a]indolo[3,2-c]quinoline, 2,9-dihydro-9-methyl-](/img/structure/B92349.png)
![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)







